Methyl 3,5-dichloro-4-cyanobenzoate
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Overview
Description
Methyl 3,5-dichloro-4-cyanobenzoate is an organic compound with the molecular formula C9H5Cl2NO2 It is a derivative of benzoic acid, featuring chlorine and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dichloro-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 3,5-dichloro-4-aminobenzoate.
Hydrolysis: Formation of 3,5-dichloro-4-cyanobenzoic acid.
Scientific Research Applications
Methyl 3,5-dichloro-4-cyanobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in organic synthesis, it can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of electron-withdrawing groups like chlorine and cyano enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyanobenzoate
- Methyl 4-cyanobenzoate
- Methyl 3,5-dichlorobenzoate
Comparison
Methyl 3,5-dichloro-4-cyanobenzoate is unique due to the presence of both chlorine and cyano groups, which significantly influence its chemical reactivity and potential applications. Compared to methyl 3-cyanobenzoate and methyl 4-cyanobenzoate, the additional chlorine atoms in this compound enhance its electrophilic character, making it more suitable for specific synthetic applications.
Properties
CAS No. |
651059-00-6 |
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Molecular Formula |
C9H5Cl2NO2 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
methyl 3,5-dichloro-4-cyanobenzoate |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |
InChI Key |
SJDGKDIRXLWIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)C#N)Cl |
Origin of Product |
United States |
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